molecular formula C10H11N5 B608997 Methyltetrazine-Amine CAS No. 1345955-28-3

Methyltetrazine-Amine

Cat. No. B608997
M. Wt: 201.23
InChI Key: ZWKQKWLZKSZYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Reductive Amination Using Cobalt Oxide Nanoparticles : N-Methyl- and N-alkylamines, including Methyltetrazine-Amine, are synthesized using an expedient reductive amination process. This process utilizes nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, offering a cost-efficient method for producing various N-methyl- and N-alkylamines (Senthamarai et al., 2018).

  • Hydrosilylation in Amine Synthesis : The synthesis of amines, including Methyltetrazine-Amine, often involves homogeneous transition metal-catalyzed hydrosilylation. This method is used for the reduction of imine, amide, nitro, and nitrile derivatives, demonstrating its wide applications in amine synthesis (Li, Sortais & Darcel, 2016).

  • Atom Transfer Radical Polymerization : Multidentate amines like Methyltetrazine-Amine are used in atom transfer radical polymerization (ATRP) for the polymerization of styrene, methyl acrylate, and methyl methacrylate. The use of these amines as ligands can result in faster polymerization rates (Xia & Matyjaszewski, 1997).

  • Homogeneous Catalytic Aminocarbonylation : Methyltetrazine-Amine derivatives are synthesized through homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This method provides a pathway to create N-substituted nicotinamides and related compounds of potential biological importance (Takács et al., 2007).

  • Antimalarial Research : The synthesis of 1-(1′-phenyl-2′-aminoethyl)-5-methyltetrazoles from Methyltetrazine-Amine has shown potential in the search for new antimalarial compounds (Terada & Hassner, 1969).

  • Endosomolytic Polymers : Poly(amido-amine)s derived from Methyltetrazine-Amine exhibit properties suitable for use as endosomolytic polymers, with potential applications in drug delivery systems (Ferruti et al., 2000).

  • Carcinogenicity Studies : Studies on the N-nitroso derivatives of Methyltetrazine-Amine-based drugs, such as phenmetrazine and methylphenidate, show that these compounds, under certain conditions, are not carcinogenic (Lijinsky William & Taylor, 1975).

  • Advances in N-Methylation : The N-methylation of amines, including Methyltetrazine-Amine, is crucial for C-N bond formation and has wide applications in both laboratory research and industrial production (Yan et al., 2020).

Safety And Hazards

Methyltetrazine-Amine is not classified as a hazardous substance or mixture. However, it is recommended to rinse with plenty of water in case of skin contact8.


properties

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKQKWLZKSZYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltetrazine-Amine

CAS RN

1345955-28-3
Record name (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
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